3-ベンジルオキシピリジン-2-スルホニルクロリド塩酸塩

概要

説明

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C12H10ClNO3S . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .Molecular Structure Analysis

The molecular structure of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride consists of 12 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, 1 sulfur atom, and 1 chlorine atom . The average mass of the molecule is 283.731 Da .科学的研究の応用

感度向上のための誘導体化試薬

3-ベンジルオキシピリジン-2-スルホニルクロリド塩酸塩: は、高性能液体クロマトグラフィー-タンデム質量分析法(HPLC-MS / MS)による後続の決定のために、さまざまな代謝物の感度を向上させる誘導体化試薬として使用できます。 このアプリケーションは、水性媒体中のシトクロムP450アイソフォーム、生物学的サンプル中のステロイドエストロゲン、および飲料中のビスフェノールの分析において重要です .

癌リスクのバイオマーカー評価

この化合物は、ヒトにおける非抱合型の内因性ステロイドおよびその代謝物の定量に役割を果たす可能性があります。 エストロゲン代謝物は、生理学的レベルが低いことから、癌リスクや代謝性疾患を評価するための重要なバイオマーカーです .

選択的で感度の高い分析方法

選択的で感度の高い分析方法の必要性は、科学研究において常に存在します3-ベンジルオキシピリジン-2-スルホニルクロリド塩酸塩は、このような方法の開発に役立つ可能性がありますが、検索結果には具体的な詳細が記載されていません .

実験/研究用途

実験または研究用として提供されているこの化合物の、この文脈における詳細なアプリケーションは明示的にリストされていませんが、さまざまな科学的調査の可能性を広げています .

化学的特性と文書

3-ベンジルオキシピリジン-2-スルホニルクロリド塩酸塩の化学的特性と文書に関心のある研究者のために、さらなる研究とアプリケーション開発のための分子式、重量、構造を提供するリソースがあります .

研究化学物質と文書

研究化学物質として、3-ベンジルオキシピリジン-2-スルホニルクロリド塩酸塩には、安全で情報に基づいた研究慣行を実施するために不可欠なMSDS、NMR、HPLCデータなどの包括的なドキュメントが付属しています .

作用機序

Target of Action

It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .

Mode of Action

They can form sulfonamides and sulfonic esters, which are common functional groups in a variety of chemical compounds .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, but specific information is currently unavailable .

Result of Action

As a sulfonyl chloride compound, it could potentially react with amines to form sulfonamides or with alcohols to form sulfonic esters .

実験室実験の利点と制限

The main advantage of using 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in laboratory experiments is its versatility. It can be used to synthesize a variety of compounds, including pharmaceuticals and polymers. Additionally, it can be used in the study of biochemical and physiological effects. However, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is not suitable for use in the synthesis of complex molecules, such as proteins, due to its limited reactivity. Additionally, it is not suitable for use in the study of the effects of drugs on the body, as it is not able to form covalent bonds with drugs.

将来の方向性

For the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in scientific research include the development of more efficient synthesis methods, the development of more efficient methods for the study of biochemical and physiological effects, and the development of more efficient methods for the synthesis of pharmaceuticals and polymers. Additionally, research could be conducted into the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in the synthesis of complex molecules, such as proteins. Finally, research could be conducted into the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in the study of the effects of drugs on the body.

Safety and Hazards

生化学分析

Biochemical Properties

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes and proteins, facilitating the formation of these derivatives. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes . This reactivity makes it a valuable reagent in biochemical synthesis and modification of biomolecules.

Cellular Effects

The effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride on cells are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering gene expression patterns and metabolic processes . These effects are particularly relevant in the context of cancer research, where the compound’s ability to inhibit cell proliferation is of great interest.

Molecular Mechanism

At the molecular level, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent binding can result in changes in the activity of target enzymes, ultimately affecting cellular processes such as gene expression and metabolism. The compound’s ability to form stable covalent bonds with biomolecules underlies its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cell proliferation. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the optimal dosage for therapeutic applications and for understanding the compound’s safety profile.

Metabolic Pathways

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential therapeutic applications.

特性

IUPAC Name |

3-phenylmethoxypyridine-2-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S.ClH/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZZPACEPHXHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

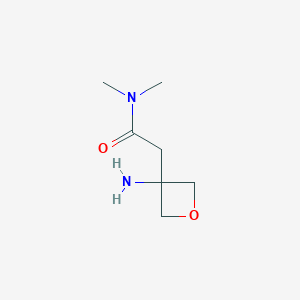

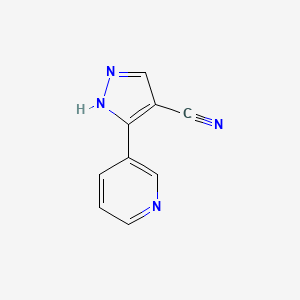

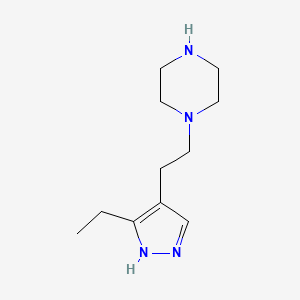

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)

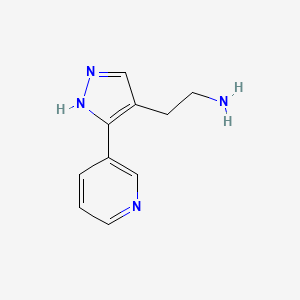

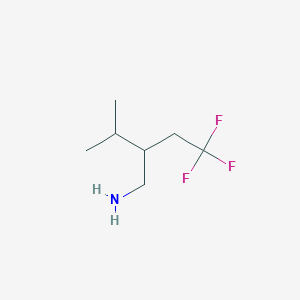

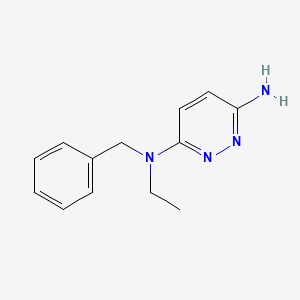

![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

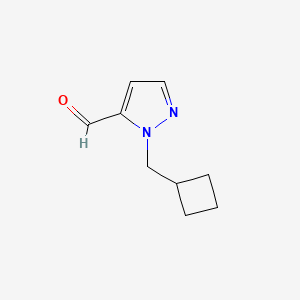

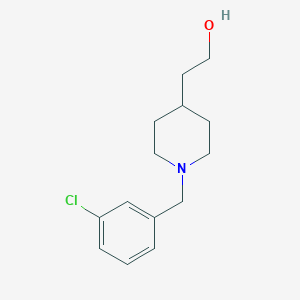

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)

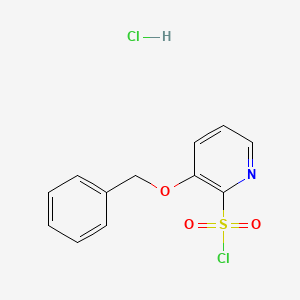

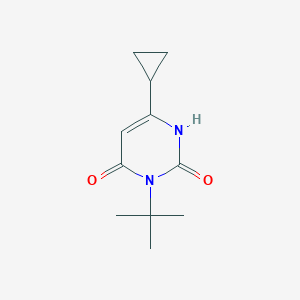

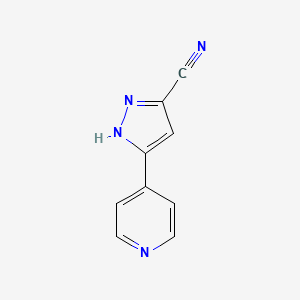

![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)